2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole
Description
2-[(E)-2-(Furan-2-yl)ethenyl]-1H-benzimidazole (C₁₃H₁₀N₂O; molecular weight: 210.23 g/mol) is a benzimidazole derivative characterized by a planar benzimidazole core conjugated via an (E)-ethenyl linker to a furan-2-yl substituent . This structural motif imparts unique electronic properties due to π-conjugation across the ethenyl bridge and the heteroaromatic systems. The compound is of interest in medicinal chemistry and materials science, with preliminary studies suggesting antimicrobial, anticancer, and antioxidant activities . Its synthesis typically involves condensation reactions of benzimidazole precursors with furan-containing aldehydes under controlled conditions .
Structure
3D Structure
Properties
IUPAC Name |
2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-2-6-12-11(5-1)14-13(15-12)8-7-10-4-3-9-16-10/h1-9H,(H,14,15)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLLNBVBHIZVJV-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole typically involves the condensation of furan-2-carbaldehyde with 1H-benzimidazole under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The furan ring in this compound can undergo oxidation reactions to form furan-2-carboxylic acid derivatives.
Reduction: The ethenyl linkage can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the ethenyl linkage.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Ethyl-substituted benzimidazole derivatives.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzimidazole core with a furan substituent, which contributes to its unique properties. The structural formula can be represented as follows:
This structure is pivotal in determining its interactions with biological targets.
Biological Activities
1. Antimicrobial Activity:
Research indicates that derivatives of benzimidazole, including 2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole, exhibit significant antimicrobial properties. A study demonstrated that related compounds showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL .
2. Anticancer Potential:
Several studies have highlighted the anticancer properties of benzimidazole derivatives. For instance, compounds similar to this compound have shown activity against various cancer cell lines, including HePG2 (liver cancer), MCF7 (breast cancer), and HCT116 (colon cancer). These compounds often exhibit IC50 values below 10 mg/mL, indicating their potential as therapeutic agents .
3. Antioxidant Effects:
Investigations into the antioxidant capabilities of 2-furan-2-yl-1H-benzimidazole derivatives suggest that they can modulate oxidative stress markers in vivo. A study involving rat models indicated that administration of this compound altered levels of vitamins A, E, C, and glutathione peroxidase, suggesting a complex interaction with oxidative stress pathways .
Case Studies
Case Study 1: Antimicrobial Efficacy
A series of benzimidazole derivatives were evaluated for their antimicrobial activity against various pathogens. The results indicated that compounds with specific substitutions exhibited enhanced efficacy against resistant strains of bacteria compared to traditional antibiotics .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that certain derivatives of this compound induced apoptosis in cancer cells through the activation of caspase pathways. This suggests a mechanism by which these compounds could be developed into anticancer therapies .
Case Study 3: Antioxidant Properties
A controlled experiment assessed the impact of this compound on oxidative stress in rat models. Results indicated a significant reduction in oxidative damage markers when treated with the compound, highlighting its potential role in managing oxidative stress-related diseases .
Mechanism of Action
The mechanism of action of 2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. The furan ring enhances the compound’s ability to interact with biological macromolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Benzimidazole Derivatives
Key Observations :
- The furan-2-yl group confers distinct electronic effects vs. thiophene or phenyl substituents, influencing redox behavior and binding interactions in biological systems .
Key Observations :
- The target compound exhibits superior antimicrobial activity compared to furan-methyl derivatives, likely due to the ethenyl group improving membrane permeability .
- Its anticancer potency is moderate but distinct from albendazole’s antiparasitic mechanism, suggesting divergent therapeutic applications .
Chemical Reactivity and Solubility
- Solubility: The target compound’s nonpolar furan-ethenyl group reduces aqueous solubility compared to derivatives with polar substituents (e.g., ethylamine or carboxylic acid groups) .
- Reactivity : The ethenyl bridge participates in electrophilic addition and cycloaddition reactions, a feature absent in simpler benzimidazoles like 2-phenyl derivatives .
- Stability : The (E)-configuration minimizes steric strain, enhancing thermal stability relative to (Z)-isomers or bulkier analogs (e.g., N-substituted benzamides) .
Pharmacokinetic and Toxicity Considerations
- Metabolism : Furan rings are prone to oxidative metabolism, which may generate reactive intermediates—a concern shared with other furan-containing drugs (e.g., nitrofurantoin) .
Biological Activity
2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound this compound features a furan ring attached to the ethenyl group of the benzimidazole core. The synthesis typically involves the condensation of furan derivatives with benzimidazole precursors, leading to compounds with varying substituents that can influence their biological activity.
Antimicrobial Activity
Benzimidazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies indicate that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, various benzimidazole derivatives were tested against Escherichia coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against different strains .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| This compound | E. coli | 8.33 |
| S. aureus | 5.64 | |
| P. aeruginosa | 13.40 |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays, including DPPH radical scavenging and FRAP tests. Compounds with furan substituents have shown enhanced antioxidant activity compared to their unsubstituted counterparts, suggesting that the furan ring plays a crucial role in scavenging free radicals .
Table 2: Antioxidant Activity Assessment
| Compound | DPPH (% Inhibition) | IC50 (µg/mL) | FRAP (µmolTE/g) |
|---|---|---|---|
| This compound | 70.00 ± 3.25 | 64.098 | 4462.64 |
Anticancer Activity
Research has indicated that benzimidazole derivatives possess anticancer properties, with some studies highlighting their ability to inhibit tumor cell proliferation. For example, compounds bearing specific substituents at the benzimidazole core have shown selective cytotoxicity against various cancer cell lines such as Mia Paca-2 and SK-MEL-5 . The structure–activity relationship (SAR) suggests that modifications at the furan position significantly enhance anticancer efficacy.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Many benzimidazole derivatives inhibit enzymes involved in cellular proliferation and survival pathways.
- Oxidative Stress Modulation : By scavenging free radicals, these compounds reduce oxidative stress in cells, which is linked to various diseases including cancer.
- Interference with DNA Synthesis : Some studies suggest that benzimidazoles may interact with DNA or RNA synthesis pathways, leading to apoptosis in cancer cells.
Case Studies
A notable study investigated the effects of a related compound on oxidative stress markers in rats, revealing that treatment led to altered levels of vitamins A, E, C, and increased malondialdehyde (MDA), indicating potential prooxidant effects under certain conditions . This highlights the need for careful evaluation of the therapeutic window for compounds like this compound.
Q & A
Q. What are the standard protocols for synthesizing 2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole and its derivatives?
The synthesis typically involves condensation of o-phenylenediamine with carbonyl-containing precursors under acidic or oxidative conditions. For example, cyclization of o-phenylenediamine with aldehydes or carboxylic acid derivatives in the presence of oxidizing agents (e.g., Na₂S₂O₅) is a common approach . Green chemistry methods, such as CO₂-mediated cyclization under H₂, have also been reported to enhance atom economy and reduce waste . Substituent-specific protocols, such as coupling furan-vinyl groups, may require palladium-catalyzed cross-coupling reactions or microwave-assisted synthesis to improve yield .
Q. How are spectroscopic techniques utilized to confirm the structure of benzimidazole derivatives?
Structural validation relies on a combination of:
- ¹H/¹³C NMR : To identify proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and confirm substituent integration .
- IR spectroscopy : To detect functional groups like N-H stretches (~3400 cm⁻¹) and C=N/C=C vibrations (1600–1500 cm⁻¹) .
- X-ray crystallography : For unambiguous determination of molecular geometry and intermolecular interactions, as demonstrated in studies of benzimidazole salts .
Q. What role do substituents at the 2-position play in the physicochemical properties of benzimidazole derivatives?
Substituents at the 2-position significantly influence thermal stability, solubility, and bioactivity. For instance:
- Electron-withdrawing groups (e.g., halogens) enhance thermal stability by increasing resonance in the benzimidazole ring .
- Bulky aryl groups (e.g., furan-vinyl) reduce solubility in polar solvents but improve lipophilicity for membrane penetration in drug delivery studies .
- Hydrogen-bonding substituents (e.g., -OH, -NH₂) facilitate supramolecular assembly in coordination polymers .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of novel benzimidazole derivatives against fungal pathogens?
A systematic approach includes:
- Structure-activity relationship (SAR) studies : Synthesize derivatives with varied substituents (e.g., triazole, thiazole) and test antifungal potency against Candida spp. or Aspergillus spp. using microdilution assays .
- Mechanistic assays : Measure ergosterol biosynthesis inhibition (for antifungals) or tubulin polymerization disruption (for antiparasitics) .
- In silico docking : Use tools like AutoDock to predict binding affinity to fungal cytochrome P450 or β-tubulin .
Q. What methodologies address contradictions in thermal stability data among benzimidazole derivatives with different substituents?
Contradictions often arise from variations in substituent electronic effects and crystallinity. To resolve these:
- Perform thermogravimetric analysis (TGA) under controlled heating rates (e.g., 10°C/min) to compare decomposition temperatures .
- Use differential scanning calorimetry (DSC) to correlate melting points with crystal packing efficiency .
- Analyze substituent electronic profiles via Hammett constants (σ) to quantify resonance/inductive effects .
Q. How do computational models aid in predicting the pharmacological potential of benzimidazole-based compounds?
- Quantum chemical calculations (DFT) : Optimize molecular geometries and calculate frontier orbital energies (HOMO/LUMO) to predict reactivity .
- QSPR models : Relate descriptors like logP, polar surface area, and molar refractivity to bioavailability or toxicity .
- Molecular dynamics simulations : Study drug-membrane interactions to optimize pharmacokinetic properties .
Q. What advanced catalytic systems improve the efficiency of benzimidazole derivative synthesis?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 30min) and improves yields by enhancing reaction homogeneity .
- Nanoparticle catalysts : ZnO or CuO nanoparticles increase surface area and catalytic activity for condensation reactions .
- Palladium complexes : Enable cross-coupling (e.g., Heck, Suzuki) to introduce aryl/vinyl groups at the 2-position .
Q. How can supramolecular assembly of benzimidazole derivatives be optimized for drug delivery applications?
- Coordination-driven assembly : Use transition metals (e.g., Zn²⁺, Cu²⁺) to construct metal-organic frameworks (MOFs) with tunable pore sizes for drug encapsulation .
- Stimuli-responsive design : Incorporate pH-sensitive groups (e.g., carboxylates) to trigger drug release in acidic tumor microenvironments .
- Biocompatibility testing : Assess cytotoxicity of assemblies via MTT assays on human cell lines (e.g., HEK-293) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
